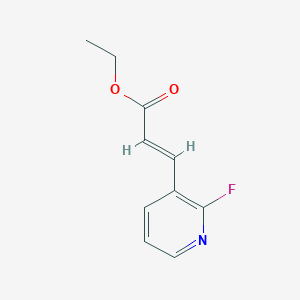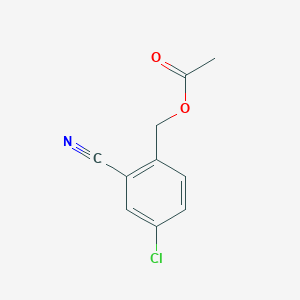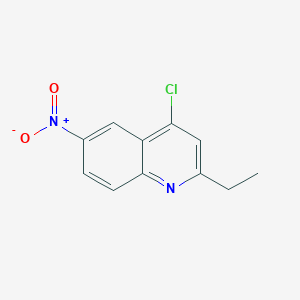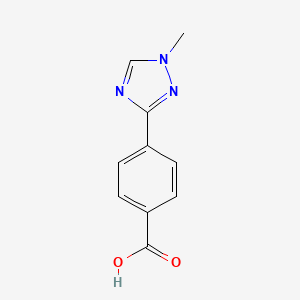
Ethyl (2E)-3-(2-fluoropyridin-3-yl)prop-2-enoate
Descripción general
Descripción
Ethyl (2E)-3-(2-fluoropyridin-3-yl)prop-2-enoate, also known as 2-fluoropyridin-3-yl-prop-2-enoic acid ethyl ester, is a fluorinated organic compound belonging to the class of pyridines. It is a colorless liquid with a boiling point of 181 °C and a density of 1.08 g/cm3. It is soluble in polar organic solvents such as ethanol, acetone, and ethyl acetate, and is insoluble in water. It is used in the synthesis of various organic compounds and as an intermediate in pharmaceuticals.
Mecanismo De Acción
The mechanism of action of ethyl (2E)-3-(Ethyl (2E)-3-(2-fluoropyridin-3-yl)prop-2-enoatedin-3-yl)prop-2-enoate is not fully understood. However, it is believed that the compound acts as an inhibitor of cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins and other pro-inflammatory mediators. This inhibition of COX enzymes leads to the reduction of inflammation and pain.
Biochemical and Physiological Effects
The biochemical and physiological effects of ethyl (2E)-3-(Ethyl (2E)-3-(2-fluoropyridin-3-yl)prop-2-enoatedin-3-yl)prop-2-enoate are not fully understood. However, it is believed that the compound acts as an inhibitor of cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins and other pro-inflammatory mediators. This inhibition of COX enzymes leads to the reduction of inflammation and pain. Furthermore, ethyl (2E)-3-(Ethyl (2E)-3-(2-fluoropyridin-3-yl)prop-2-enoatedin-3-yl)prop-2-enoate has been shown to have anticoagulant activity, which may be beneficial in the prevention of thrombosis and other cardiovascular diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using ethyl (2E)-3-(Ethyl (2E)-3-(2-fluoropyridin-3-yl)prop-2-enoatedin-3-yl)prop-2-enoate in laboratory experiments is its low cost and ease of synthesis. Additionally, the compound is stable and can be stored for long periods of time without degradation. The main limitation of using the compound in laboratory experiments is its low solubility in water, which can make it difficult to accurately measure the concentration of the compound in aqueous solutions.
Direcciones Futuras
Future research on ethyl (2E)-3-(Ethyl (2E)-3-(2-fluoropyridin-3-yl)prop-2-enoatedin-3-yl)prop-2-enoate could focus on the development of new synthetic methods for the preparation of the compound, as well as the development of new applications for the compound. Additionally, further research could be done to investigate the biochemical and physiological effects of the compound, as well as its potential therapeutic applications. Finally, research could be done to investigate the potential toxic effects of the compound, as well as its potential for bioaccumulation.
Aplicaciones Científicas De Investigación
Ethyl (2E)-3-(Ethyl (2E)-3-(2-fluoropyridin-3-yl)prop-2-enoatedin-3-yl)prop-2-enoate is a versatile compound that can be used in many scientific research applications. It can be used as a reagent in the synthesis of various organic compounds, such as pyridine derivatives, heterocyclic compounds, and other fluorinated compounds. It can also be used as a starting material in the synthesis of pharmaceuticals, such as anti-inflammatory drugs and anticoagulants.
Propiedades
IUPAC Name |
ethyl (E)-3-(2-fluoropyridin-3-yl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FNO2/c1-2-14-9(13)6-5-8-4-3-7-12-10(8)11/h3-7H,2H2,1H3/b6-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLFQNFVSYGQCTK-AATRIKPKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=C(N=CC=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C1=C(N=CC=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![3-[2-(Piperidin-4-yl)ethyl]pyridine](/img/structure/B1431822.png)

![4-[3-(Trifluoromethoxy)phenyl]-1,2,3,6-tetrahydropyridine hydrochloride](/img/structure/B1431824.png)
![2-Chloro-1-{4-[(4-methoxyphenyl)methyl]-1,4-diazepan-1-yl}ethan-1-one hydrochloride](/img/structure/B1431826.png)



![2-(5,7-Dioxo-5,7-dihydro-pyrrolo[3,4-b]pyridin-6-yl)-ethanesulfonyl chloride hydrochloride](/img/structure/B1431833.png)